(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-9-12(24-6-3-2-4-11(24)20-9)14(25)23-7-5-10(8-23)13-21-15(26-22-13)16(17,18)19/h2-4,6,10H,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPVAHPHHMZFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone , identified by CAS Number 2034601-32-4 , is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 365.31 g/mol . The structure combines an imidazo[1,2-a]pyridine moiety with a pyrrolidine ring substituted by a trifluoromethyl oxadiazole group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034601-32-4 |
| Molecular Formula | C₁₆H₁₄F₃N₅O₂ |
| Molecular Weight | 365.31 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Research indicates that compounds containing imidazo[1,2-a]pyridine and oxadiazole moieties often exhibit significant anticancer properties. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance, structural analogs demonstrated IC50 values in the micromolar range against A549 lung cancer cells and MCF7 breast cancer cells . The presence of electron-withdrawing groups such as trifluoromethyl in the oxadiazole ring may enhance these effects by increasing lipophilicity and facilitating cellular uptake.
Antimicrobial Activity
The compound's potential antimicrobial activity has also been investigated. Studies have shown that derivatives with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis . This suggests that the target compound may possess similar properties due to its structural characteristics.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of related compounds have revealed promising results in models of neurodegenerative diseases. For example, certain derivatives demonstrated the ability to reduce oxidative stress and inhibit apoptosis in neuronal cell lines . This activity may be attributed to the ability of the imidazo[1,2-a]pyridine moiety to interact with neuroprotective pathways.
Study 1: Anticancer Activity
A study conducted by Evren et al. (2019) synthesized several thiazole derivatives and tested their anticancer properties against NIH/3T3 and A549 cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values lower than 10 µM . This illustrates the importance of structural optimization in enhancing biological activity.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, derivatives similar to our target compound were evaluated against various bacterial strains. The results showed that compounds with trifluoromethyl substitutions exhibited superior activity compared to their non-substituted counterparts, emphasizing the role of electronic effects in biological activity .
Scientific Research Applications
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the use of imidazo[1,2-a]pyridine derivatives and oxadiazole intermediates. Recent advancements in synthetic methodologies have allowed for more efficient production of such heterocyclic compounds. For instance, the use of three-component reactions has been highlighted as an effective strategy to develop imidazo[1,2-a]pyridine derivatives with diverse functional groups, which can be further modified to yield compounds like the one .
Synthesis Methodology
The synthesis often begins with the preparation of the imidazo[1,2-a]pyridine scaffold through methods such as Friedel-Crafts reactions or aza-Friedel–Crafts reactions , where aldehydes and amines are reacted under specific conditions to yield desired products with moderate to good yields. The introduction of trifluoromethyl groups is facilitated by using appropriate reagents that allow for functionalization at specific positions on the pyridine ring .
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Aza-Friedel–Crafts | Imidazo[1,2-a]pyridine, Aldehydes | Moderate to Good |
| 2 | Functionalization | Trifluoromethyl Reagents | Variable |
Antimicrobial Properties
Research has indicated that derivatives of imidazo[1,2-a]pyridines exhibit notable antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Preliminary studies have shown that related imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerases. The trifluoromethyl group may enhance lipophilicity and bioavailability, making these compounds suitable candidates for further development as anticancer agents .
| Activity Type | Target Organism/Cell Line | MIC (µg/mL) |
|---|---|---|
| Antimicrobial | S. aureus | 15.6 |
| Anticancer | MCF7 (Breast cancer) | <31.25 |
Material Science Applications
Beyond biological applications, this compound's unique chemical structure allows for potential uses in material science. Its ability to form stable complexes with metal ions could be exploited in developing new materials for sensors or catalysts.
Sensor Development
Compounds containing imidazo[1,2-a]pyridine moieties have been explored for their electronic properties suitable for sensor applications. The incorporation of trifluoromethyl groups can enhance sensitivity and selectivity towards specific analytes due to their electron-withdrawing nature.
Catalytic Applications
The catalytic properties of imidazo[1,2-a]pyridine derivatives have been investigated in various organic transformations. Their role as ligands in metal-catalyzed reactions could lead to advancements in synthetic chemistry methodologies.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several synthesized derivatives reported in the literature (Table 1):
Key Observations :
- The target compound’s trifluoromethyl-oxadiazole group distinguishes it from analogues with alkyl or aryl substituents (e.g., propyl in 10a , phenyl in 1a ).
- Unlike piperazine-linked compounds (e.g., 8p, 10a ), the pyrrolidine ring in the target compound may confer conformational rigidity, influencing binding to sterically constrained targets.
Physicochemical Properties
- Melting Point : Analogues with chloro and methyl groups (e.g., 8p: 104–105°C; 11b: 90–92°C ) suggest the target compound is likely a solid with a melting point between 90–110°C, assuming similar crystallinity.
- Solubility : Polar oxadiazole and pyrrolidine groups may mitigate the hydrophobicity of the imidazopyridine core, though the CF₃ group could reduce aqueous solubility relative to hydroxylated derivatives (e.g., ).
Q & A
Q. What synthetic methodologies are recommended for constructing the imidazo[1,2-a]pyridine core in this compound?
The imidazo[1,2-a]pyridine moiety can be synthesized via N-acylbenzotriazole-mediated cyclization . For example, heating 2-methylquinoline with benzotriazole-activated alkynones in acetonitrile at 120°C under sealed conditions yields analogous fused-ring systems with ~40% efficiency. Optimizing reaction time and stoichiometry may improve yields .
Q. How can researchers confirm the structural integrity of the trifluoromethyl-oxadiazole subunit?
Use 19F NMR to verify the presence and electronic environment of the trifluoromethyl group. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides unambiguous spatial arrangement. For non-crystalline samples, 2D NMR (COSY, NOESY) resolves coupling patterns between the oxadiazole and pyrrolidine rings .
Q. What analytical techniques are essential for purity assessment during synthesis?
Employ reverse-phase HPLC with UV/Vis detection (λ = 254 nm) to monitor reaction progress. DSC/TGA evaluates thermal stability, and elemental analysis validates stoichiometry. For trace impurities, LC-MS/MS with electrospray ionization (ESI) is recommended .
Advanced Research Questions
Q. How can low yields during pyrrolidine-oxadiazole fragment coupling be addressed?
Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:
Q. How should contradictory bioactivity data between in vitro and cell-based assays be resolved?
Discrepancies may stem from poor cellular uptake or metabolic instability. Conduct:
- Pharmacokinetic profiling : Measure metabolic half-life in liver microsomes and permeability via Caco-2 assays.
- Target engagement assays : Use surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm binding .
Q. What computational methods predict the compound’s interactions with biological targets?
Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the trifluoromethyl-oxadiazole as a pharmacophore. Validate with molecular dynamics simulations (MD) to assess binding stability under physiological conditions .
Safety and Stability
Q. What precautions are critical when handling this compound?
Q. How does the compound’s stability under physiological conditions impact formulation?
Conduct pH-dependent stability studies (pH 1–9, 37°C) monitored by HPLC. Lyophilization or encapsulation in PEGylated liposomes is recommended if degradation exceeds 10% within 24 hours .
Environmental and Ecological Impact
Q. What methodologies assess the environmental persistence of this compound?
Follow OECD 307 guidelines for soil biodegradation testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
